
Dérazantinib
Vue d'ensemble
Description
Le dérazantinib est un inhibiteur de plusieurs kinases biodisponible par voie orale, doté d'une activité puissante contre les sous-types 1, 2 et 3 du récepteur du facteur de croissance des fibroblastes. Il a montré un potentiel thérapeutique significatif dans le traitement de divers cancers, en particulier ceux présentant des fusions, des amplifications et des mutations du gène du récepteur du facteur de croissance des fibroblastes .
Applications De Recherche Scientifique
Derazantinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.
Medicine: Primarily researched for its potential in treating cancers with fibroblast growth factor receptor gene fusions, such as intrahepatic cholangiocarcinoma and urothelial carcinoma
Mécanisme D'action
- It exhibits strong activity against FGFR1, FGFR2, and FGFR3 .
- FGFR kinases play crucial roles in cell proliferation, differentiation, and migration .
- Dysregulation of the FGFR signaling pathway is implicated in various human cancers, making FGFR a prominent therapeutic target .
- The FGF/FGFR signaling pathway intersects embryonic development, angiogenesis, tissue homeostasis, wound healing, and cellular functions like proliferation, differentiation, apoptosis, and migration .
- Abnormalities in this pathway, caused by gene amplification, mutation, or gene fusion, can promote diseases, especially malignant tumors .
- Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability, efficacy, and safety .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Analyse Biochimique
Biochemical Properties
Derazantinib plays a significant role in biochemical reactions by inhibiting FGFR1, FGFR2, and FGFR3 kinases . It also inhibits colony-stimulating factor receptor-1 (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2) . These interactions lead to the inhibition of downstream signaling pathways involved in cell proliferation, migration, and survival. Derazantinib binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling .
Cellular Effects
Molecular Mechanism
At the molecular level, Derazantinib exerts its effects by binding to the ATP-binding site of FGFR1, FGFR2, and FGFR3, inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, leading to reduced cell proliferation and survival . Derazantinib also inhibits CSF1R, which plays a role in the recruitment and function of tumor-associated macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, Derazantinib has demonstrated stability and sustained inhibitory effects over time . Long-term studies have shown that it maintains its efficacy in inhibiting FGFR signaling and reducing tumor growth in various cancer models . Treatment-related adverse events such as fatigue, eye toxicity, and hyperphosphatemia have been observed .
Dosage Effects in Animal Models
In animal models, the effects of Derazantinib vary with different dosages. Higher doses have been associated with increased efficacy in inhibiting tumor growth, but also with a higher incidence of adverse effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of FGFR signaling .
Metabolic Pathways
Derazantinib is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 . It undergoes hepatic metabolism and is primarily excreted through the liver . The inhibition of FGFR signaling by Derazantinib affects metabolic flux and metabolite levels, contributing to its therapeutic effects .
Transport and Distribution
Derazantinib is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The distribution of Derazantinib is influenced by its binding affinity to FGFRs and other kinases .
Subcellular Localization
Derazantinib localizes to specific subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . The subcellular localization of Derazantinib is crucial for its inhibitory effects on FGFR signaling and tumor growth .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le dérazantinib est synthétisé par un processus en plusieurs étapes impliquant la formation d'un noyau de benzoquinazoline, suivie de l'introduction de divers substituants. Les étapes clés comprennent :
- Formation du noyau de benzoquinazoline par des réactions de cyclisation.
- Introduction du groupe fluorophényle par substitution nucléophile.
- Attachement du groupe méthoxyéthylamino par amination réductrice.
Méthodes de production industrielle : La production industrielle de this compound implique l'optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend :
- L'utilisation de réactions à haut rendement pour minimiser les déchets.
- La mise en œuvre de la chimie à flux continu pour améliorer l'efficacité des réactions.
- La purification du produit final en utilisant des techniques de cristallisation et de chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : Le dérazantinib subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.
Substitution : Les réactions de substitution nucléophile introduisent différents substituants sur le noyau de benzoquinazoline.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène ou acide m-chloroperbenzoïque.
Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium.
Substitution : Halogénures d'alkyle ou halogénures d'aryle en conditions basiques.
Principaux produits formés :
- Les produits d'oxydation comprennent les sulfoxydes et les sulfones.
- Les produits de réduction comprennent les amines primaires et secondaires.
- Les produits de substitution varient en fonction des substituants introduits .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.
Biologie : Investigations sur ses effets sur la prolifération cellulaire, la différenciation et l'apoptose.
Médecine : Principalement étudié pour son potentiel dans le traitement des cancers présentant des fusions du gène du récepteur du facteur de croissance des fibroblastes, tels que le cholangiocarcinome intra-hépatique et le carcinome urothélial
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant l'activité des sous-types 1, 2 et 3 du récepteur du facteur de croissance des fibroblastes. Cette inhibition perturbe les voies de transduction du signal médiées par le récepteur du facteur de croissance des fibroblastes, conduisant à une réduction de la prolifération, de l'angiogenèse et de la survie des cellules tumorales. Les cibles moléculaires comprennent les tyrosine kinases du récepteur du facteur de croissance des fibroblastes, qui jouent un rôle crucial dans la croissance et la progression tumorales .
Composés similaires :
Pemigatinib : Un autre inhibiteur du récepteur du facteur de croissance des fibroblastes avec une puissance similaire mais des profils de sélectivité différents.
Erdafitinib : Un inhibiteur pan-récepteur du facteur de croissance des fibroblastes avec une activité plus large contre les sous-types du récepteur du facteur de croissance des fibroblastes.
Infigratinib : Un inhibiteur sélectif du récepteur du facteur de croissance des fibroblastes axé sur le récepteur 2 du facteur de croissance des fibroblastes
Unicité du this compound : Le this compound est unique en raison de son inhibition double du récepteur du facteur de croissance des fibroblastes et du récepteur 1 du facteur de stimulation des colonies, ce qui améliore son activité antitumorale en ciblant à la fois les cellules tumorales et le microenvironnement tumoral. Cette double inhibition fait du this compound un candidat prometteur pour les thérapies combinées avec les inhibiteurs de point de contrôle immunitaire .
Comparaison Avec Des Composés Similaires
Pemigatinib: Another fibroblast growth factor receptor inhibitor with similar potency but different selectivity profiles.
Erdafitinib: A pan-fibroblast growth factor receptor inhibitor with broader activity against fibroblast growth factor receptor subtypes.
Infigratinib: A selective fibroblast growth factor receptor inhibitor with a focus on fibroblast growth factor receptor 2
Uniqueness of Derazantinib: Derazantinib is unique due to its dual inhibition of fibroblast growth factor receptor and colony-stimulating factor receptor-1, which enhances its anti-tumor activity by targeting both tumor cells and the tumor microenvironment. This dual inhibition makes derazantinib a promising candidate for combination therapies with immune checkpoint inhibitors .
Propriétés
IUPAC Name |
(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDVVCDVBFRMU-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234356-69-4 | |
| Record name | Derazantinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Derazantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DERAZANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Derazantinib?
A: Derazantinib primarily acts by inhibiting fibroblast growth factor receptors (FGFR) 1, 2, and 3 [, , , , , ]. It binds to the ATP-binding site of these receptor tyrosine kinases, preventing their activation and downstream signaling [, , ]. This inhibition can lead to reduced tumor cell proliferation, angiogenesis, and potentially induce tumor cell death [, , ].
Q2: Does Derazantinib target any other kinases besides FGFRs?
A: Yes, Derazantinib also exhibits inhibitory activity against colony stimulating factor-1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor beta receptor (PDGFRbeta) [, , , , ].
Q3: What is the significance of Derazantinib's inhibitory activity against CSF1R?
A: CSF1R plays a crucial role in the function of tumor-associated macrophages (TAMs), particularly M2-TAMs, which contribute to an immunosuppressive tumor microenvironment [, ]. By inhibiting CSF1R, Derazantinib may modulate the tumor immune response, potentially enhancing the efficacy of immunotherapy approaches [, ].
Q4: What is the molecular formula and weight of Derazantinib?
A4: Unfortunately, the provided research abstracts do not specify the molecular formula and weight of Derazantinib. For detailed structural information, please refer to relevant chemical databases or patents.
Q5: Which cancer types have shown potential sensitivity to Derazantinib in preclinical studies?
A: Preclinical studies have demonstrated the antitumor activity of Derazantinib in various cancer models, including cholangiocarcinoma [, , , ], urothelial cancer [, , ], gastric cancer [, ], breast cancer [], and lymphoma [].
Q6: What is the relationship between FGFR expression and Derazantinib efficacy in gastric cancer models?
A: Research suggests a strong correlation between FGFR gene expression and Derazantinib efficacy in preclinical gastric cancer models. Higher FGFR expression levels were associated with increased sensitivity to Derazantinib [].
Q7: Has Derazantinib shown any synergistic effects with other chemotherapeutic agents?
A: Preclinical studies revealed that Derazantinib synergizes with paclitaxel in gastric cancer models, particularly those with high levels of M2-type macrophages [, ]. Additionally, a synergistic effect was observed when Derazantinib was combined with a murine programmed cell death ligand-1 (PD-L1) antibody in syngeneic breast and bladder tumor models [].
Q8: What clinical trials have been conducted with Derazantinib?
A8: Several clinical trials have investigated Derazantinib's safety and efficacy, primarily in patients with FGFR-altered cancers. These include:
- FIDES-01: A Phase II study in patients with unresectable intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions, mutations, or amplifications [, ].
- FIDES-02: A Phase Ib/II study evaluating Derazantinib as monotherapy and in combination with atezolizumab (an anti-PD-L1 antibody) in patients with surgically unresectable or metastatic urothelial cancer (UC) with activating FGFR genetic aberrations [, ].
Q9: What are the potential mechanisms of resistance to Derazantinib?
A9: Although research on Derazantinib resistance is ongoing, some insights are emerging:
- c-Myc Upregulation: Increased expression of c-Myc target genes was identified in Derazantinib-resistant endometrial cancer cells, suggesting a potential role for c-Myc in mediating resistance []. This finding suggests that targeting c-Myc could be a strategy to overcome resistance.
- Emergence of New FGFR Alterations: Analysis of patients with iCCA treated with FGFR inhibitors, including Derazantinib, revealed the emergence of new FGFR alterations after progression []. These new mutations could contribute to acquired resistance and highlight the need for continuous monitoring of FGFR status during treatment.
Q10: What are the future directions for research on Derazantinib?
A10: Future research on Derazantinib could focus on:
Q11: What analytical methods have been used to study Derazantinib?
A: Researchers have employed ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) to determine Derazantinib concentrations in biological samples [, ]. This technique offers high sensitivity and selectivity for accurately quantifying Derazantinib levels.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


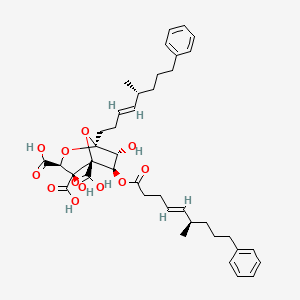
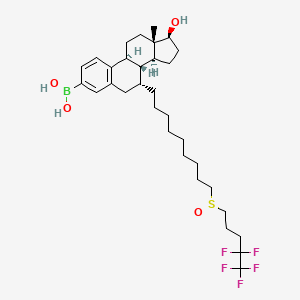
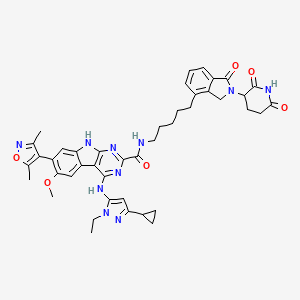


![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
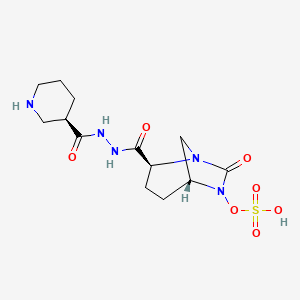
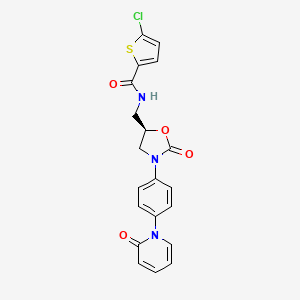

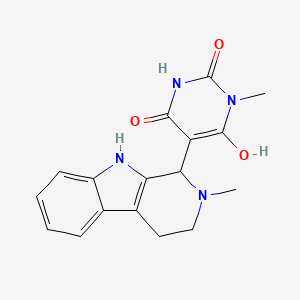
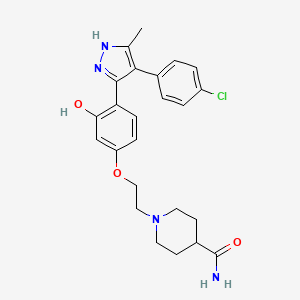
![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)
